9-ethyl-n,n-dimethyl-9h-purin-6-amine
Overview
Description
9-ethyl-n,n-dimethyl-9h-purin-6-amine: is a heterocyclic organic compound with the molecular formula C9H13N5 It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-ethyl-n,n-dimethyl-9h-purin-6-amine typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-chloropurine with ethyl iodide and dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-ethyl-n,n-dimethyl-9h-purin-6-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: This compound is prone to nucleophilic substitution reactions, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, dimethylamine.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 9-ethyl-n,n-dimethyl-9h-purin-6-amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of nucleoside analogs and other biologically active compounds .
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity and as a ligand in receptor studies. Its structural similarity to adenine makes it a valuable tool in studying nucleic acid interactions .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications, including antiviral and anticancer activities. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 9-ethyl-n,n-dimethyl-9h-purin-6-amine involves its interaction with nucleic acids and enzymes. It can act as an inhibitor of certain enzymes by mimicking the structure of adenine, thereby interfering with the enzyme’s ability to bind to its natural substrate. This compound can also integrate into nucleic acids, disrupting their normal function and leading to potential therapeutic effects .
Comparison with Similar Compounds
- 6-Dimethylaminopurine
- 6-Dimethyladenine
- 6-(Dimethylamino)Purine
- N,N-Dimethyl-6-Aminopurine
Comparison: Compared to these similar compounds, 9-ethyl-n,n-dimethyl-9h-purin-6-amine is unique due to its ethyl substitution at the 9-position.
Properties
IUPAC Name |
9-ethyl-N,N-dimethylpurin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-4-14-6-12-7-8(13(2)3)10-5-11-9(7)14/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSBNAHSAFSNRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202626 | |
Record name | N(6)-Dimethyl-N(9)-ethyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5427-22-5 | |
Record name | N(6)-Dimethyl-N(9)-ethyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC14578 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N(6)-Dimethyl-N(9)-ethyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N(6)-DIMETHYL-N(9)-ETHYLADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWR86Y4WBU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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